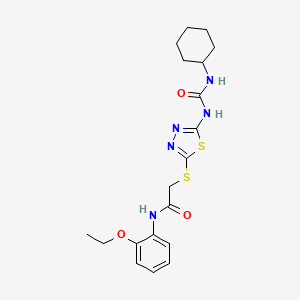

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a cyclohexylureido group and an ethoxyphenyl-substituted acetamide moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its pharmacological versatility, while the acetamide group enhances solubility and bioactivity. This compound’s synthesis likely involves multi-step reactions, including thiadiazole ring formation, acylation, and urea linkage installation, as observed in analogous structures .

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,21,25)(H2,20,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHMDYMDMBWJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide generally involves the following steps:

Thiadiazole Formation: : The formation of the 1,3,4-thiadiazole core is achieved through the reaction of thiosemicarbazide with carbon disulfide and a base, under reflux conditions.

Ureido Group Attachment: : The cyclohexylureido group is introduced by reacting the thiadiazole intermediate with cyclohexyl isocyanate in a solvent like toluene or acetonitrile, facilitated by a catalyst or a mild base.

Acetylation: : The final acetamide moiety is attached by acetylation of the thiadiazole-ureido compound with 2-ethoxyphenyl acetic acid or its derivative in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, methods might be optimized for yield and efficiency:

Continuous Flow Chemistry: : Implementing continuous flow techniques allows for better control over reaction conditions, improved safety, and scalability.

Microwave-Assisted Synthesis: : Utilization of microwave-assisted techniques to speed up reactions and increase yields.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions including:

Oxidation: : The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The ureido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: : The thiadiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Lithium aluminum hydride, sodium borohydride

Substitution: : Electrophiles such as halogens or nitro groups

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Amines

Substitution: : Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biology, it is studied for its potential interactions with biological macromolecules. Its thiadiazole moiety is known for exhibiting antifungal and antibacterial properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have been explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. Its mechanism of action often involves interaction with specific enzymes or receptors in biological pathways.

Industry

Industrial applications include its use as a precursor in the production of specialty chemicals and materials. The compound's stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves the inhibition of specific enzymes or receptors in biological systems. Its ureido and thiadiazole groups are capable of forming strong hydrogen bonds and electrostatic interactions with target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The cyclohexylureido group in the target compound provides greater steric bulk compared to phenyl or p-tolyl groups in analogues (e.g., 4y, 4g), which may improve target selectivity but reduce solubility .

Biological Activity Trends :

- Thiadiazole-acetamide hybrids consistently exhibit anticancer and antimicrobial activities. For example, compound 4y showed potent cytotoxicity (IC₅₀ < 0.1 mM) against breast (MCF7) and lung (A549) cancer cells .

- Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro in 5d) and thioether linkages .

Synthesis and Characterization :

- Analogues like 4g and 5c were synthesized via sequential thiadiazole functionalization and characterized using NMR, HRMS, and IR spectroscopy . The target compound likely requires similar analytical validation .

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 435.6 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.6 g/mol |

| CAS Number | 898436-51-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study demonstrated that derivatives similar to our compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer activity .

Antiepileptic Activity

The anticonvulsant properties of thiadiazole derivatives are also noteworthy. Research indicates that certain compounds within this class can effectively reduce seizure activity in animal models. For instance, a related compound showed protection rates of 66.67% and 80% in MES and PTZ models at doses of 100 mg/kg .

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties as well. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Some thiadiazole derivatives enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Ion Channel Interaction : These compounds may interact with voltage-gated ion channels, altering neuronal excitability.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiadiazole derivatives on human breast cancer cell lines. The results indicated that compounds with similar structures to our target compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Study 2: Antiepileptic Activity

In an experimental model using PTZ-induced seizures, a related thiadiazole derivative was administered at varying doses. The results showed a dose-dependent reduction in seizure frequency and duration, suggesting a promising profile for further development as an antiepileptic agent .

Q & A

Q. Methodology :

- Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 191 [M+1] in analogous compounds) ().

- Compare experimental H NMR shifts (e.g., δ 7.34 ppm for -NH groups) with computational predictions ().

What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Basic Research Question

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) ().

- Apoptosis : Caspase-3/7 activation assays ().

Advanced Consideration :

Combine with transcriptomic profiling (RNA-seq) to identify target pathways. For example, thiadiazole derivatives modulate PI3K/AKT signaling ().

How does the substitution pattern on the thiadiazole ring affect bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Cyclohexylurea Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8) ().

- Thioether Linkage : Stabilizes interactions with cysteine-rich enzyme active sites ().

Experimental Design :

Synthesize analogs with varied substituents (e.g., replacing cyclohexyl with phenyl) and compare IC values ().

What analytical techniques validate the purity of synthesized batches?

Basic Research Question

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12 min) ().

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 25.12% observed vs. 25.25% calculated) ().

Advanced Application :

Pair with LC-MS to detect trace impurities (<0.1%) ().

How can molecular docking predict the compound’s mechanism of action?

Advanced Research Question

- Target Selection : Prioritize enzymes like COX-2 or EGFR kinase, which bind thiadiazole motifs ().

- Software : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2).

Validation :

Correlate docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental IC data ().

What are common synthetic byproducts, and how are they mitigated?

Basic Research Question

- Byproducts : Unreacted 2-ethoxyphenylacetamide or dimerized thiadiazole ().

- Mitigation : Use excess alkylating agent (1.5 eq) and gradient recrystallization ().

Advanced Strategy :

Employ tandem MS to identify byproduct structures and optimize quenching steps ().

How stable is this compound under physiological conditions?

Advanced Research Question

- pH Stability : Test degradation in PBS (pH 7.4) via UV-Vis spectroscopy. Thiadiazoles degrade <10% over 24 hours ().

- Thermal Stability : DSC analysis shows decomposition at >200°C ().

What computational tools model the compound’s pharmacokinetics?

Advanced Research Question

- ADME Prediction : SwissADME for bioavailability (e.g., 75% intestinal absorption) ().

- Metabolism : CYP450 isoform interaction via Schrödinger’s MetaSite ().

How do contradictory bioactivity results across studies arise?

Advanced Research Question

Discrepancies may stem from:

- Assay Variability : MTT vs. SRB cytotoxicity protocols ().

- Cell Line Heterogeneity : Clonal variations in drug uptake ().

Resolution :

Standardize protocols (e.g., CLSI guidelines) and use >3 biological replicates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.